molecular formula C8H14O2 B189806 4-Hydroxy-2,2-dimethylcyclohexanone CAS No. 123214-39-1

4-Hydroxy-2,2-dimethylcyclohexanone

Cat. No.: B189806
CAS No.: 123214-39-1
M. Wt: 142.2 g/mol
InChI Key: WJMNRGQKIFUQAB-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2-dimethylcyclohexanone is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexanone, characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the second position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2,2-dimethylcyclohexanone can be synthesized through several methods. One common approach involves the enzymatic reduction of 2,2-dimethyl-1,4-cyclohexanedione using baker’s yeast, which yields the desired compound with high enantiomeric excess . Another method includes the direct hydroxylation of 2,2-dimethylcyclohexanone using P-450 camphor monooxygenase .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic methods mentioned above can be scaled up for industrial applications. The use of biocatalysts such as baker’s yeast and P-450 monooxygenase offers an efficient and environmentally friendly approach to producing this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,2-dimethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-oxo-2,2-dimethylcyclohexanone.

    Reduction: Formation of 4-hydroxy-2,2-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the substituent introduced.

Scientific Research Applications

4-Hydroxy-2,2-dimethylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2-dimethylcyclohexanone involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The presence of the methyl groups at the second position affects the compound’s steric and electronic properties, which in turn influence its chemical behavior and interactions with other molecules .

Comparison with Similar Compounds

    Cyclohexanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

    4-Hydroxycyclohexanone: Similar structure but lacks the methyl groups, resulting in different steric and electronic properties.

    2,2-Dimethylcyclohexanone:

Uniqueness: 4-Hydroxy-2,2-dimethylcyclohexanone is unique due to the combination of the hydroxyl group and the two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

4-hydroxy-2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMNRGQKIFUQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563417
Record name 4-Hydroxy-2,2-dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123214-39-1
Record name 4-Hydroxy-2,2-dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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